molecular formula C11H14O B1208413 4-Isopropylphenylacetaldehyde CAS No. 4395-92-0

4-Isopropylphenylacetaldehyde

Cat. No. B1208413
CAS RN: 4395-92-0
M. Wt: 162.23 g/mol
InChI Key: FSKGFRBHGXIDSA-UHFFFAOYSA-N
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Description

4-Isopropylphenylacetaldehyde is a chemical compound of interest in organic chemistry due to its potential applications in fragrance synthesis and as an intermediate in organic synthesis. Its structural features allow for diverse chemical reactivity and utility in synthetic pathways.

Synthesis Analysis

The synthesis of compounds related to 4-Isopropylphenylacetaldehyde often involves catalytic processes or reactions that introduce functional groups to aromatic compounds. For instance, the synthesis of 4-isobutylbenzaldehyde, a structurally related compound, involves various synthetic approaches starting from 4-isobutylbenzoic acid or by Suzuki-Miyaura cross-coupling reactions, demonstrating the versatility in synthesizing isopropylphenyl derivatives (Beghetto, Matteoli, Scrivanti, & Bertoldini, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Isopropylphenylacetaldehyde can be elucidated using various spectroscopic techniques. The structure directly influences the compound's reactivity and physical properties. Detailed studies on the molecular structure of closely related compounds provide insights into the electronic configuration and spatial arrangement of atoms within the molecule, affecting its chemical behavior.

Chemical Reactions and Properties

Chemical reactions involving aldehydes are pivotal in organic synthesis. For example, the Corey-Chaykovsky reaction of aldehydes forms 4-hydroxypyrazolidine derivatives, showcasing the reactivity of aldehydes towards nucleophilic additions and their utility in synthesizing complex molecules (Kumar, Venkataramasubramanian, & Sudalai, 2012). This type of reactivity is relevant when discussing the chemical properties of 4-Isopropylphenylacetaldehyde.

Scientific Research Applications

Photodeacetalization Research

Gaviña et al. (1996) explored the photodeacetalization of 4-(p-isopropylphenyl)-2-nonyl-1,3-dioxolane, highlighting the application of 4-isopropylphenylacetaldehyde in photodeacetalization processes. This study was crucial in understanding the controlled release of carbonyl-functionalized semiochemicals, particularly in the field of polymer-bound semiochemicals (Gaviña, Lavernia, Mestres, & Miranda, 1996).

Organocatalysis in Chemistry

Quintard et al. (2010) demonstrated the importance of 4-isopropylphenylacetaldehyde in organocatalysis. Their research on aminal–pyrrolidine organocatalysts highlighted the significant role of 4-isopropylphenylacetaldehyde in α-functionalization of carbonyl compounds, providing insights into its application in synthetic organic chemistry (Quintard, Belot, Marchal, & Alexakis, 2010).

Catalysis and Chemical Synthesis

The study by Lopez et al. (2002) on hydrogen transfer reduction and aldol condensation further illustrates the application of 4-isopropylphenylacetaldehyde in catalysis and chemical synthesis. Their research contributes to understanding the role of this compound in hydrogen transfer reactions and its significance in synthetic methodologies (Lopez, Valente, Clacens, & Figuéras, 2002).

Photocatalytic Air Purification

Topalian et al. (2013) investigated the adsorption and photocatalytic oxidation of acetaldehyde on TiO2 and sulfate-modified TiO2, providing a perspective on the potential of 4-isopropylphenylacetaldehyde in photocatalytic air purification applications. Their research is relevant in the context of environmental chemistry and photocatalytic processes (Topalian, Stefanov, Granqvist, & Österlund, 2013).

Safety And Hazards

The hazards of 4-Isopropylphenylacetaldehyde are based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation . For detailed safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS).

properties

IUPAC Name

2-(4-propan-2-ylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKGFRBHGXIDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; powerful, green, refreshingly bark-woody or saplike odour
Record name p-Isopropylphenylacetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/957/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

230.00 to 243.00 °C. @ 760.00 mm Hg
Record name 4-Isopropylphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041493
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 4-Isopropylphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-Isopropylphenylacetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/957/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.965-0.975
Record name p-Isopropylphenylacetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/957/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Isopropylphenylacetaldehyde

CAS RN

4395-92-0
Record name p-Isopropylphenylacetaldehyde
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Record name 4-Isopropyl phenylacetaldehyde
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Record name Benzeneacetaldehyde, 4-(1-methylethyl)-
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Record name 4-isopropylphenylacetaldehyde
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Record name 4-ISOPROPYLPHENYLACETALDEHYDE
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Record name 4-Isopropylphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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